molecular formula C8H15Cl2N3 B12437009 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride

Cat. No.: B12437009
M. Wt: 224.13 g/mol
InChI Key: KUHZHUVFGPARJQ-UHFFFAOYSA-N
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Description

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride is a chemical compound that features both imidazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride typically involves the reaction of imidazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of hydrothermal synthesis, where the reactants are combined in a mixture and subjected to high temperature and pressure in a sealed autoclave . The reaction conditions often include temperatures around 373 K and a reaction time of several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride is unique due to its combination of imidazole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

3-(1H-imidazol-3-ium-5-yl)piperidin-1-ium;dichloride

InChI

InChI=1S/C8H13N3.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H

InChI Key

KUHZHUVFGPARJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C[NH2+]C1)C2=C[NH+]=CN2.[Cl-].[Cl-]

Origin of Product

United States

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